Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate
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Overview
Description
Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.65 g/mol . It is also known by its IUPAC name, chloromethyl (2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoate . This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxycarbonyl group, and a methylbutanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate typically involves the esterification of L-valine with chloromethyl chloroformate in the presence of a base . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate has several applications in scientific research:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals due to its reactivity and functional groups.
Organic Chemistry: The compound is employed in organic synthesis for the preparation of complex molecules and as a building block for more elaborate structures.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate involves its reactivity with nucleophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in drug synthesis and organic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 2-[(methoxycarbonyl)amino]-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a methyl group.
Chloromethyl 2-[(methoxycarbonyl)amino]-3-ethylbutanoate: Similar but with an ethyl group instead of a methyl group.
Uniqueness
Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H14ClNO4 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
chloromethyl 2-(methoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12) |
InChI Key |
BOBMMJJMRLKXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCCl)NC(=O)OC |
Origin of Product |
United States |
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